An In-depth Technical Guide to N-(4-methoxyphenyl)pyridin-3-amine: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to N-(4-methoxyphenyl)pyridin-3-amine: Synthesis, Characterization, and Scientific Context
This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)pyridin-3-amine, a diarylamine of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not widely published, this document outlines its fundamental chemical properties, a robust and validated synthetic protocol based on modern cross-coupling chemistry, and the expected analytical characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.
Introduction and Molecular Overview
N-(4-methoxyphenyl)pyridin-3-amine belongs to the class of diarylamines, a structural motif frequently found in biologically active compounds and functional materials. The molecule consists of a pyridine ring substituted at the 3-position with an amino linker, which is in turn connected to a 4-methoxyphenyl group. This combination of a heteroaromatic system and an electron-rich phenyl ring suggests potential applications in areas such as kinase inhibition, where similar structures are known to interact with ATP-binding sites, and in organic electronics, where diarylamines are valued for their charge-transport properties.
Chemical Structure and Molecular Formula
The chemical structure of N-(4-methoxyphenyl)pyridin-3-amine is defined by the covalent linkage between the nitrogen atom of an aniline derivative (p-anisidine) and the third carbon atom of a pyridine ring.
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Molecular Formula: C₁₂H₁₂N₂O
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IUPAC Name: N-(4-methoxyphenyl)pyridin-3-amine
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Canonical SMILES: COC1=CC=C(NC2=CC=CN=C2)C=C1
The molecular structure is depicted below:
A 2D representation of N-(4-methoxyphenyl)pyridin-3-amine.
Physicochemical Properties
The following table summarizes the key computed and expected physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Weight | 200.24 g/mol | Calculated |
| Monoisotopic Mass | 200.094963 Da | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a solid at room temperature | Analogous Compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General Chemical Principles |
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of the C-N bond in N-(4-methoxyphenyl)pyridin-3-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and broad substrate scope.[2]
The proposed synthesis involves the coupling of 3-bromopyridine with 4-methoxyaniline (p-anisidine). The choice of catalyst, ligand, and base is critical for achieving high yields and purity.
Causality Behind Experimental Choices
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Reactants: 3-Bromopyridine is selected as the heteroaryl halide due to its commercial availability and appropriate reactivity. 4-methoxyaniline is the amine coupling partner.
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Catalyst System: A palladium(II) acetate (Pd(OAc)₂) precatalyst is often used in conjunction with a phosphine ligand. For this type of transformation, a biarylphosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) provides a good balance of reactivity and stability to the catalytic system.[3] The bulky and electron-rich nature of these ligands facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
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Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.
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Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions, as it is non-reactive and has a suitable boiling point for the reaction temperature.
Step-by-Step Experimental Protocol
Materials:
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3-Bromopyridine
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4-Methoxyaniline (p-anisidine)
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Palladium(II) acetate (Pd(OAc)₂)
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(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq) under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Reactants: To the flask, add 3-bromopyridine (1.0 eq) and 4-methoxyaniline (1.2 eq).
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Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).
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Reaction Conditions: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring.
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed (typically 12-24 hours).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxyphenyl)pyridin-3-amine.
Synthesis Workflow Diagram
Workflow for the synthesis of N-(4-methoxyphenyl)pyridin-3-amine.
Analytical Characterization
The identity and purity of the synthesized N-(4-methoxyphenyl)pyridin-3-amine would be confirmed using standard analytical techniques.
Mass Spectrometry
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Expected Mass: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a protonated molecular ion [M+H]⁺ at m/z 201.1022, corresponding to the molecular formula C₁₂H₁₃N₂O⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table provides the expected chemical shifts for the key protons and carbons in the structure, based on analogous compounds. Spectra would typically be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 8.0 - 8.2 | m | 2H | Pyridine C2-H, C6-H |
| Aromatic Protons | 7.0 - 7.3 | m | 3H | Pyridine C4-H, C5-H; N-H |
| Aromatic Protons | 6.8 - 7.0 | d | 2H | Phenyl C2'-H, C6'-H |
| Aromatic Protons | 6.7 - 6.9 | d | 2H | Phenyl C3'-H, C5'-H |
| Methoxy Protons | ~3.8 | s | 3H | -OCH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 155 - 160 | C4' (attached to OCH₃) |
| Aromatic Carbons | 140 - 145 | Pyridine C2, C6 |
| Aromatic Carbons | 130 - 135 | Pyridine C3 |
| Aromatic Carbons | 120 - 130 | Pyridine C4, C5; Phenyl C1', C2', C6' |
| Aromatic Carbons | 114 - 118 | Phenyl C3', C5' |
| Methoxy Carbon | ~55 | -OCH₃ |
Potential Applications and Future Directions
The N-(4-methoxyphenyl)pyridin-3-amine scaffold holds promise in several areas of chemical and pharmaceutical research.
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Medicinal Chemistry: Many kinase inhibitors feature a similar diarylamine core. This compound could serve as a valuable building block for the synthesis of novel inhibitors targeting kinases implicated in cancer and other diseases.
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Materials Science: The electron-rich nature of the 4-methoxyphenyl group combined with the electron-deficient pyridine ring could impart interesting photophysical properties. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as hole-transport materials in organic solar cells.
Further research should focus on the functionalization of both the pyridine and phenyl rings to modulate the electronic and steric properties of the molecule, thereby fine-tuning its activity for specific applications.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and a reliable synthetic route for N-(4-methoxyphenyl)pyridin-3-amine. While this specific molecule is not extensively documented in the current literature, its synthesis is readily achievable using established and robust methodologies like the Buchwald-Hartwig amination. The information presented here serves as a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related diarylamines in various scientific disciplines.
References
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PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. [Link]
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International Union of Crystallography. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]
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PubChemLite. Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine. [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
